

Introduction: Understanding the Core Components

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Compound of Interest

Compound Name: *Metaproterenol-d7 Hemisulfate*
Salt
Cat. No.: *B13439699*

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Metaproterenol, also known as orciprenaline, is a moderately selective beta-2 adrenergic agonist historically used as a bronchodilator for the treatment of respiratory conditions such as asthma, bronchitis, and emphysema.[1][2][3] Its therapeutic effect stems from its ability to relax the smooth muscles in the airways, thereby increasing airflow to the lungs.[2]

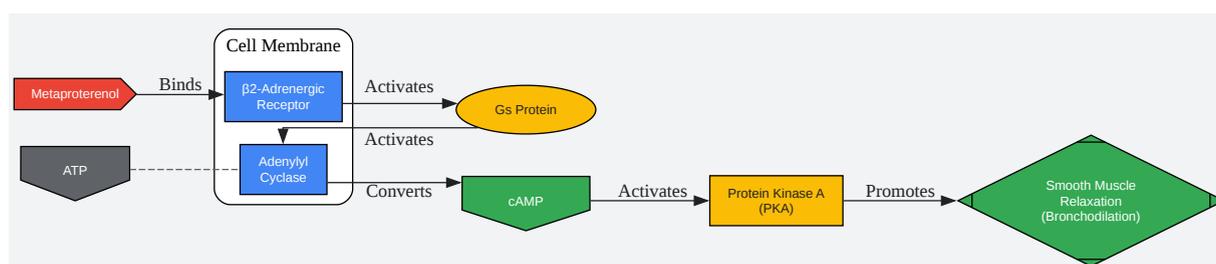
This guide focuses on a specific, high-purity variant: **Metaproterenol-d7 hemisulfate salt**. This form is not intended for therapeutic use but is a critical tool for researchers and drug development professionals. It is a stable, isotopically labeled version of the parent drug, where seven hydrogen atoms have been replaced by deuterium. The "hemisulfate salt" designation indicates that the molecule is complexed with sulfuric acid, a common practice to enhance the stability and solubility of pharmaceutical compounds.[4] Its primary and indispensable role is as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry.[5]

Section 1: Foundational Pharmacology of Metaproterenol

To appreciate the utility of its deuterated analogue, one must first understand the mechanism of action of Metaproterenol itself. As a sympathomimetic amine, it mimics the effects of endogenous catecholamines by targeting beta-2 adrenergic receptors, which are predominantly found on the surface of bronchial smooth muscle cells.[2][6][7]

The binding of Metaproterenol to these receptors initiates a well-defined intracellular signaling cascade:

- Receptor Activation: Metaproterenol binds to the β 2-adrenergic receptor.
- G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][6]
- Protein Kinase A Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
- Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium and the relaxation of airway smooth muscle, resulting in bronchodilation.[7]



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Caption: Signaling pathway of Metaproterenol.

Section 2: The Role of Isotopic Labeling and Salt Formulation

The Rationale for Deuteration (d7)

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of modern analytical chemistry. This process, known as deuteration, imparts several critical advantages when creating an internal standard.

- **Mass Differentiation:** The key benefit is the mass shift. Metaproterenol-d7 is seven mass units heavier than its unlabeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both the drug (analyte) and the standard simultaneously without mutual interference.
- **Co-elution and Identical Physicochemical Behavior:** Because deuterium labeling results in a negligible change to the molecule's polarity and structure, Metaproterenol-d7 exhibits virtually identical chromatographic retention times, extraction recovery, and ionization efficiency as the native Metaproterenol. This is the foundational principle of an ideal internal standard.
- **Correction for Matrix Effects:** In bioanalysis (e.g., analyzing blood or urine), other molecules in the sample can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the target analyte. This is known as the "matrix effect."^[8] Since the deuterated standard behaves identically to the analyte during sample preparation and analysis, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, these variations are normalized, leading to highly accurate and precise quantification.^[8]
- **Enhanced Metabolic Stability:** The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve the cleavage of these bonds.^[9] While not the primary reason for its use as an internal standard, this increased stability ensures the standard does not degrade during sample processing.

The Purpose of the Hemisulfate Salt Form

Active pharmaceutical ingredients and analytical standards are often prepared as salts to improve their physical and chemical properties. The hemisulfate salt form of Metaproterenol-d7 offers:

- **Improved Solubility:** Enhanced solubility in aqueous solutions, which is crucial for preparing accurate stock and working standard solutions.
- **Increased Stability:** The salt form is often a crystalline solid, which is typically more stable and less hygroscopic than the free base form, ensuring a longer shelf-life and consistency.[4]
- **Ease of Handling:** Crystalline solids are easier to weigh and handle accurately in a laboratory setting.

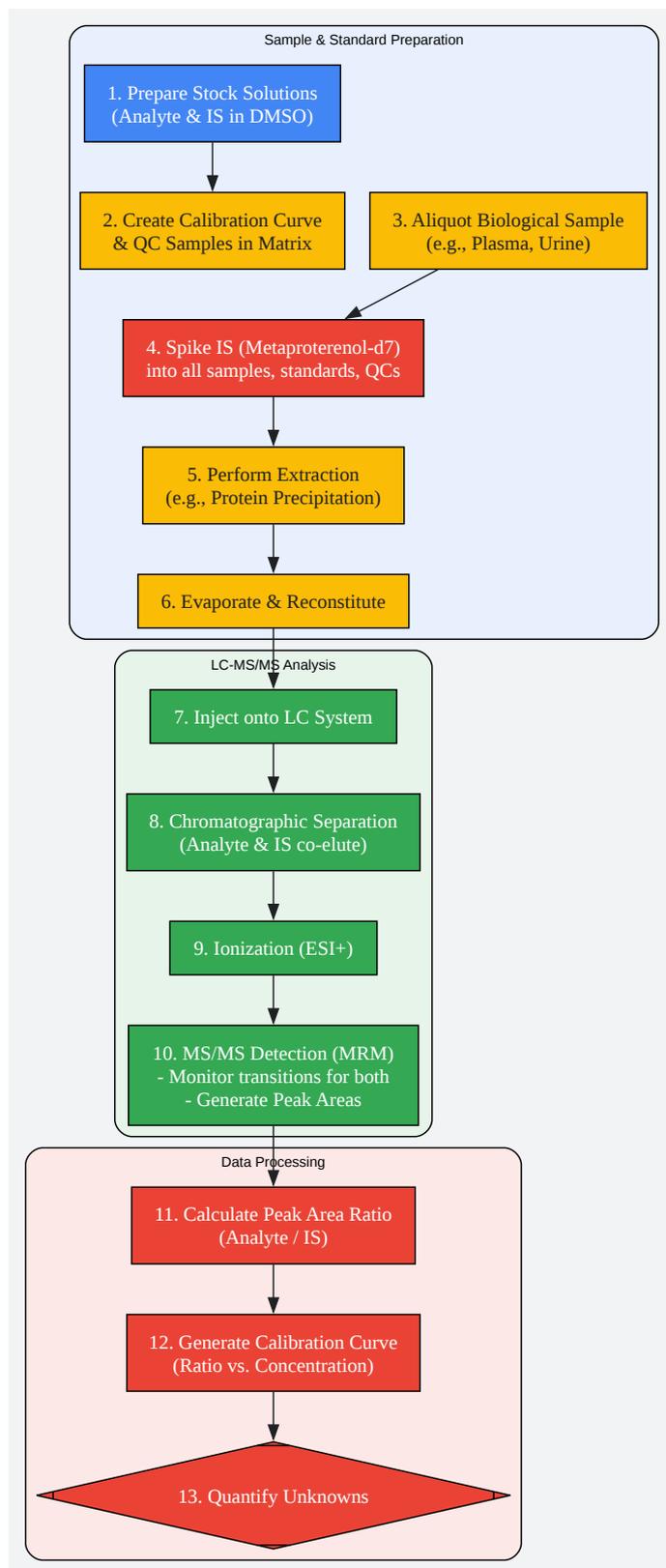
Section 3: Physicochemical Properties

The technical specifications of **Metaproterenol-d7 hemisulfate salt** are critical for its proper use. The data below is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Chemical Name	5-[1-Hydroxy-2-[(1-methylethyl-d7)amino]ethyl]-1,3-benzenediol Sulfate	[10]
Synonyms	Metaproterenol-d7 Sulfate, Orciprenaline-d7 Sulfate	[11]
CAS Number	1346601-49-7	[10][11][12]
Molecular Formula	C ₁₁ H ₁₀ D ₇ NO ₃ • ½H ₂ SO ₄	[11]
Molecular Weight	Approximately 267.34 g/mol	[11]
Exact Mass	316.13216034 Da (for the deuterated free base and full sulfuric acid)	[13]
Purity	Typically ≥95%	[14]
Appearance	Crystalline solid	[4]
Storage Temperature	2-8°C or -20°C (refer to supplier)	[12]
Solubility	Soluble in DMSO and water/PBS	[4]

Section 4: Application in Quantitative Bioanalysis - A Methodological Workflow

Metaproterenol-d7 hemisulfate salt is the gold standard internal standard for the quantification of Metaproterenol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a self-validating system for this purpose.



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Caption: A typical LC-MS/MS workflow using a deuterated internal standard.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

- Causality: Accurate initial weighing is paramount. Using a salt form ensures stability and solubility.
- Method:
 - Accurately weigh Metaproterenol hemisulfate salt (analyte) and **Metaproterenol-d7 hemisulfate salt** (Internal Standard, IS) and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions.
 - Perform serial dilutions from these stocks to create working solutions for spiking into the biological matrix.

2. Preparation of Calibration Standards and Quality Controls (QCs):

- Causality: A calibration curve is required to correlate the instrument response to a known concentration. QCs validate the accuracy and precision of the assay.
- Method:
 - Spike known amounts of the analyte working solution into a blank biological matrix (e.g., drug-free human plasma) to create a series of calibration standards (e.g., 1-1000 ng/mL). [\[15\]](#)
 - Prepare at least three levels of QCs (low, medium, high) in the same manner.

3. Sample Preparation (Protein Precipitation Example):

- Causality: This step removes large molecules like proteins that would interfere with the analysis and damage the LC-MS system. The addition of the IS at this early stage is the most critical step for ensuring accurate quantification.
- Method:
 - Aliquot 100 μ L of each standard, QC, and unknown sample into a microcentrifuge tube.

- Crucially, add a fixed volume of the IS working solution (e.g., 10 μ L of 1 μ g/mL Metaproterenol-d7) to every tube.
- Add 300 μ L of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the clear supernatant to a new plate or vials.
- Evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 μ L of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Analysis:

- Causality: The liquid chromatography step separates the analyte from other components, while the tandem mass spectrometry step provides highly selective and sensitive detection.
- Method:
 - LC System: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.
 - Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute Metaproterenol.
 - MS System: Operate in Positive Electrospray Ionization (ESI+) mode.
 - Detection: Use Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for each compound and a specific product ion to monitor.
 - Metaproterenol (Analyte): e.g., m/z 212.1 \rightarrow 134.1
 - Metaproterenol-d7 (IS): e.g., m/z 219.1 \rightarrow 141.1 (Note: Exact m/z values must be optimized on the specific instrument.)

5. Data Analysis:

- Causality: The peak area ratio corrects for any variability during the analytical process.
- Method:
 - Integrate the peak areas for both the analyte and the IS in each injection.
 - Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).
 - Plot a calibration curve of PAR versus the known concentration for the calibration standards. Apply a linear regression with $1/x^2$ weighting.
 - Determine the concentration of Metaproterenol in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

Metaproterenol-d7 hemisulfate salt is a specialized and indispensable tool for the precise quantification of Metaproterenol in complex biological matrices. Its design as a stable isotope-labeled internal standard leverages fundamental principles of analytical chemistry to create a robust, self-validating system that corrects for experimental variability and matrix effects. Understanding its physicochemical properties and the rationale behind its use allows researchers in pharmacology, toxicology, and drug development to generate high-fidelity data essential for their work.

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